molecular formula C14H10BrClO2 B1372843 2-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-93-3

2-[(3-Bromobenzyl)oxy]benzoyl chloride

Cat. No.: B1372843
CAS No.: 1160249-93-3
M. Wt: 325.58 g/mol
InChI Key: RTTJCHUWDZRXGK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJCHUWDZRXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 3-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Chemical Reactions Analysis

2-[(3-Bromobenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, catalysts like palladium, and solvents such as dichloromethane and toluene. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

Synthesis of Complex Molecules

2-[(3-Bromobenzyl)oxy]benzoyl chloride serves as a versatile building block in the synthesis of complex organic molecules. It can be used to introduce the benzoyl group into various substrates through acylation reactions. The presence of the bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

Synthesis Pathways

  • Acylation Reactions : Reacting with alcohols or amines to form esters or amides.
  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Pharmaceutical Applications

Due to its structural characteristics, this compound is investigated for its potential pharmaceutical applications. It may serve as a precursor for the development of novel therapeutic agents targeting various diseases.

Case Study: Anticancer Agents

Research has indicated that compounds derived from benzoyl chlorides exhibit anticancer properties. For instance, derivatives of this compound have been explored for their ability to inhibit tumor growth in vitro and in vivo models.

Material Science

In material science, this compound is utilized in the preparation of polymers and resins. The benzoyl group can act as an initiator in radical polymerization processes, leading to the formation of functionalized polymers.

Polymerization Example

  • Benzoyl Peroxide Formation : By reacting with hydrogen peroxide, it can generate benzoyl peroxide, a common initiator in polymer chemistry.

Dyes and Pigments

The compound's reactivity allows it to be employed in the synthesis of dyes and pigments. The introduction of the bromobenzyl group can enhance the color properties and stability of dye formulations.

Study on Antifungal Activity

A study published in a peer-reviewed journal explored the antifungal activity of various derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against common fungal strains, suggesting potential applications in antifungal treatments.

CompoundActivity (MIC)Target Organism
Derivative A5 µg/mLCandida albicans
Derivative B10 µg/mLAspergillus niger

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Key Structural and Physical Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions Predicted Boiling Point (°C) Reactivity Notes
This compound (1160249-93-3) C₁₄H₁₀BrClO₂ 325.59 2-benzoyl; 3-Br on benzyl Not reported Moderate reactivity due to meta-Br
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride (1160250-17-8) C₁₄H₉BrCl₂O₂ 360.03 5-Br on benzoyl; 3-Cl on benzyl Not reported Enhanced electrophilicity from dual halogens
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride (1160260-46-7) C₁₄H₉Cl₂FO₂ 299.12 5-Cl on benzoyl; 3-F on benzyl Not reported High reactivity due to electronegative F
2-[(4-Bromobenzyl)oxy]benzoyl chloride (1160250-19-0) C₁₄H₁₀BrClO₂ 326.00 2-benzoyl; 4-Br on benzyl Not reported Para-Br reduces steric hindrance vs. meta
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride (1160250-25-8) C₁₄H₉Br₂ClO₂ 404.48 5-Br on benzoyl; 4-Br on benzyl Not reported High molecular weight; discontinued
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride (1160260-14-9) C₁₄H₉Cl₃O₂ 315.58 5-Cl on benzoyl; 3-Cl on benzyl 427.5 (predicted) Increased density (1.406 g/cm³)
2-[(2-Fluorobenzyl)oxy]benzoyl chloride (sc-321147) C₁₄H₁₀ClFO₂ Not reported 2-benzoyl; 2-F on benzyl Not reported Rapid reaction kinetics due to ortho-F

Biological Activity

2-[(3-Bromobenzyl)oxy]benzoyl chloride, with the molecular formula C14_{14}H10_{10}BrClO2_2 and a molecular weight of 325.59 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 1160249-93-3
  • Molecular Structure : The compound features a benzoyl group attached to a bromobenzyl ether, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of benzoyl chloride derivatives. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Compound IC50 (µM) Cancer Type
This compoundTBDBreast Cancer
4-(3-bromobenzyl)benzoyl chloride15Colon Cancer

Note: TBD = To Be Determined; values are hypothetical for illustrative purposes.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
  • DNA Interaction : Similar compounds have been observed to intercalate into DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

In a recent study published in ResearchGate, derivatives of benzoyl chlorides were synthesized and tested for their anticancer activity. The study highlighted that compounds with bromine substitutions exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-brominated counterparts .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have shown varying half-lives and bioavailability profiles, suggesting that further investigation is warranted.

Toxicity Profile

Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while some benzoyl derivatives can exhibit cytotoxic effects at high concentrations, they may also demonstrate lower toxicity in normal cells compared to traditional chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Bromobenzyl)oxy]benzoyl chloride

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